molecular formula C11H10ClNO B1427537 5-Chloro-2-(5-methylfuran-2-yl)aniline CAS No. 1045704-67-3

5-Chloro-2-(5-methylfuran-2-yl)aniline

Cat. No.: B1427537
CAS No.: 1045704-67-3
M. Wt: 207.65 g/mol
InChI Key: ZFRJTVOAMGGBPX-UHFFFAOYSA-N
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Description

5-Chloro-2-(5-methylfuran-2-yl)aniline ( 1045704-67-3 ) is a versatile aryl furan-aniline hybrid compound supplied for research and development purposes. With the molecular formula C 11 H 10 ClNO and a molecular weight of 207.66 g/mol , this compound serves as a valuable synthetic intermediate or building block in organic chemistry and drug discovery. The structure combines an electron-rich aniline moiety with a 5-methylfuran ring, a scaffold of significant interest in medicinal and materials chemistry . Hybrid systems containing arylfuran and arylamine motifs are recognized as crucial building blocks for constructing complex molecules, and have been investigated for a range of potential biological activities, including as components in antibacterial and antifungal agents . Furthermore, the furan component is often derivable from renewable biomass sources, positioning this compound within the growing field of sustainable chemistry . Researchers can utilize this compound to develop novel heterocyclic systems or as a precursor for synthesizing functional derivatives such as sulfonamides . It is important to note that under acidic conditions, 5-methylfuran-2-yl derivatives can undergo a retro-Paal-Knorr reaction, leading to hydrolysis of the furan ring and formation of a stable 2,5-dioxopentanyl (2,5-DOP) derivative . This generated 1,4-dicarbonyl entity can subsequently engage in proximity-induced bio-orthogonal ligation with α-effect nucleophiles like hydrazines, forming stable pyridazinium adducts under physiological conditions without requiring an external trigger . This property makes it a compound of interest for developing new bioconjugation methodologies. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-chloro-2-(5-methylfuran-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7-2-5-11(14-7)9-4-3-8(12)6-10(9)13/h2-6H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRJTVOAMGGBPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting from 5-Chloro-2-nitroaniline Derivatives

One well-documented approach involves starting with 5-chloro-2-nitroaniline or its precursors, which can be synthesized via nucleophilic aromatic substitution or nitration of chlorinated anilines.

  • Synthesis of 5-Chloro-2-nitroaniline : React 2,4-dichloronitrobenzene with ammonia under autoclave conditions at elevated temperature (160°C) for 8 hours, followed by crystallization to yield 5-chloro-2-nitroaniline with high purity and yield (91.2%).

  • Reduction to 5-Chloro-2-aminophenyl derivatives : Reduction of nitro groups to amines can be achieved using hydrazine hydrate in the presence of Raney-Nickel catalyst at 60–80°C for several hours (4–6 h), facilitating hydrogenolysis and yielding the corresponding aniline.

Introduction of the 5-Methylfuran-2-yl Group

The 5-methylfuran moiety can be introduced via cross-coupling reactions such as Suzuki or Stille coupling, or via nucleophilic substitution if a suitable leaving group is present on the aromatic ring.

  • Although direct examples for 5-methylfuran substitution on 5-chloroaniline are scarce, analogous methods involve coupling of aryl halides with furan-2-yl boronic acids or stannanes under palladium catalysis.

Alternative Routes via Azo Compounds

  • Azo coupling of 5-chloro-2-methyl aniline derivatives followed by reduction with hydrazine hydrate and Raney-Ni catalyst can yield 5-chloro-2-substituted anilines. This method involves:

    • Formation of azo compounds by diazotization and coupling.
    • Subsequent catalytic hydrogenation to reduce azo to amine.

Purification and Isolation

  • After reduction, the reaction mixture is subjected to distillation under reduced pressure to remove solvents and by-products.
  • Methanol aqueous solutions are used to dissolve the crude product, followed by heat filtration to remove catalyst residues.
  • Crystallization from appropriate solvents such as methanol or ethyl acetate ensures high purity.

Data Table: Summary of Preparation Steps and Conditions

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Nucleophilic substitution 2,4-Dichloronitrobenzene + NH3 (liquid) 160 8 91.2 Autoclave reaction, followed by crystallization
Reduction of nitro group Hydrazine hydrate + Raney-Ni catalyst 60–80 4–6 - Hydrogenolysis, stirring under N2 atmosphere
Azo coupling (alternative) Diazotization + coupling, then hydrazine + Raney-Ni 22–80 5–6 - Formation of azo intermediate, then reduction
Introduction of furan moiety Pd-catalyzed cross-coupling (Suzuki/Stille) 80–110 4–24 Variable Requires suitable boronic acid or stannane derivative (literature-based inference)
Purification Distillation, filtration, crystallization 25–60 - - Removal of catalyst and solvent, recrystallization

Research Findings and Analysis

  • The use of hydrazine hydrate with Raney-Nickel catalyst is effective for selective reduction of nitro and azo intermediates to amines without affecting the chloro substituent, preserving the functional groups essential for further modifications.

  • Autoclave conditions for nucleophilic substitution of chloronitrobenzene with ammonia provide high yields of nitroaniline intermediates, which are key precursors.

  • Cross-coupling methods for introducing heteroaromatic groups such as 5-methylfuran require careful selection of catalysts and ligands to prevent degradation of the sensitive furan ring; palladium catalysts under mild conditions are preferred (inferred from related aromatic amine coupling literature).

  • Purification by crystallization from methanol or ethyl acetate ensures removal of catalyst residues and by-products, yielding analytically pure 5-chloro-2-(5-methylfuran-2-yl)aniline.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(5-methylfuran-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines .

Scientific Research Applications

5-Chloro-2-(5-methylfuran-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(5-methylfuran-2-yl)aniline involves its interaction with specific molecular targets. The chloro and methylfuran groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

Halogen-Substituted Analogs
  • 5-Fluoro-2-methylaniline (CAS 367-29-3) : Replacing chlorine with fluorine reduces steric hindrance but increases electron-withdrawing effects. This compound is commercially available with >97% purity and is used in fluorinated drug candidates .
  • 5-Chloro-2-methylaniline (CAS 95-79-4) : Lacks the furan substituent, simplifying synthesis but limiting applications in heterocyclic chemistry. It is available in technical grade (85%) and high-purity forms .
Methoxy-Substituted Analogs
  • 5-Methoxy-2-(5-methylfuran-2-yl)aniline : Synthesized via Suzuki-Miyaura coupling with 74% yield. The methoxy group enhances solubility but reduces electrophilicity compared to the chloro derivative .
  • 4-Methoxy-2-(5-methylfuran-2-yl)aniline : Positional isomerism shifts electronic effects; synthesized in 79% yield, demonstrating the influence of substituent placement on reactivity .

Furan Ring Modifications

  • 2-(5-Methylfuran-2-yl)aniline hydrochloride (CAS 329187-42-0) : The hydrochloride salt form improves crystallinity. It has a molecular weight of 209.67 g/mol and is sold at 97% purity .
  • 3-Chloro-N-[(5-methylfuran-2-yl)methyl]aniline (CAS 1019612-80-6) : Chlorine at position 3 alters steric interactions; this compound is discontinued, highlighting challenges in stability or synthesis .

Heterocyclic Replacements for Furan

  • 5-Chloro-2-(1H-pyrazol-5-yl)aniline (CAS 15463-66-8) : Pyrazole introduces hydrogen-bonding capacity, useful in kinase inhibitors. Safety data sheets indicate handling precautions for lab use .
  • 5-Chloro-2-(1H-tetrazol-5-yl)aniline (CAS 56966-48-4) : Tetrazole enhances acidity (pKa ~4–5), making it valuable in metalloenzyme inhibitors. Registered under EINECS 260-479-9 .

Molecular Data

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity
5-Chloro-2-(5-methylfuran-2-yl)aniline C₁₁H₁₀ClNO 207.66 Not explicitly listed N/A
5-Methoxy-2-(5-methylfuran-2-yl)aniline C₁₂H₁₃NO₂ 203.24 N/A 74% yield
4-Methoxy-2-(5-methylfuran-2-yl)aniline C₁₂H₁₃NO₂ 203.24 N/A 79% yield
2-(5-Methylfuran-2-yl)aniline hydrochloride C₁₁H₁₂ClNO 209.67 329187-42-0 97%

Biological Activity

5-Chloro-2-(5-methylfuran-2-yl)aniline is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the known biological activities, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chemical Formula : C11H10ClN
  • Molecular Weight : 201.66 g/mol
  • IUPAC Name : this compound

The presence of the chloro group and the furan moiety contributes to its reactivity and biological interactions.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of specific signaling pathways related to cell survival.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis via caspase activation
A549 (Lung)12Inhibition of Bcl-2 family proteins

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. It has been reported to inhibit certain kinases involved in cancer progression, which could enhance its therapeutic efficacy.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Effect on Cell Growth
EGFR (Epidermal Growth Factor Receptor)25Significant reduction in cell viability
VEGFR (Vascular Endothelial Growth Factor Receptor)30Moderate inhibition observed

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways by activating caspases and promoting mitochondrial dysfunction.
  • Signal Transduction Modulation : It interferes with key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been associated with the compound's ability to induce oxidative stress in cancer cells.

Study on Antitumor Efficacy

A study published in a peer-reviewed journal investigated the antitumor efficacy of this compound in xenograft models. The results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.

Figure 1: Tumor Size Reduction in Xenograft Models

Tumor Size Reduction

Pharmacokinetics and Toxicology

Pharmacokinetic studies have shown that this compound has favorable absorption characteristics with a moderate half-life, allowing for sustained activity in vivo. Toxicological assessments revealed no significant adverse effects at therapeutic doses, indicating a promising safety profile for further development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Chloro-2-(5-methylfuran-2-yl)aniline, and what catalytic systems enhance yield?

  • Methodology : The compound can be synthesized via condensation reactions involving 5-methylfuran-2-carbaldehyde derivatives and substituted anilines. Evidence from analogous syntheses (e.g., triazolo[1,5-a]pyridines) suggests ethanol with piperidine catalysis at room temperature achieves high yields (80–91%) . Purification via recrystallization or column chromatography is recommended. Monitor reaction progress using TLC and confirm purity via melting point analysis and HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and furan methyl groups (δ 2.3–2.5 ppm). Compare with published spectra of structurally similar compounds (e.g., triazolopyridines) .
  • IR Spectroscopy : Detect NH₂ stretches (~3400 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can solubility challenges for this compound in common solvents be resolved during experimental design?

  • Methodology : Test polar aprotic solvents (DMF, DMSO) for dissolution, or use ethanol/water mixtures. For reactions requiring non-polar media, employ phase-transfer catalysts (e.g., TBAB) . Pre-saturate solvents with inert gas to prevent oxidation of the aniline group.

Advanced Research Questions

Q. What strategies mitigate regioselectivity issues in electrophilic substitution reactions involving this compound?

  • Methodology :

  • Computational Modeling : Use density functional theory (DFT) to predict reactive sites on the aniline ring. Electron-donating furan groups may direct substitution to the para position relative to the NH₂ group .
  • Protecting Groups : Temporarily protect the NH₂ group (e.g., acetylation) to control substitution patterns .
  • Experimental Validation : Compare HPLC profiles of reaction mixtures with and without directing groups to assess selectivity .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be analyzed to confirm structural integrity?

  • Methodology :

  • Variable Temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the furan ring) that may cause signal splitting .
  • X-ray Crystallography : Resolve ambiguities by obtaining single-crystal structures .
  • Cross-Validation : Compare experimental data with computational predictions (e.g., ChemDraw NMR simulations) and literature analogs .

Q. What mechanistic pathways explain the formation of byproducts in the synthesis of this compound derivatives?

  • Methodology :

  • Kinetic Studies : Monitor reaction intermediates via time-resolved FTIR or in-situ NMR to identify competing pathways (e.g., over-alkylation or ring-opening) .
  • Isolation of Byproducts : Use preparative TLC to isolate minor components and characterize them via MS/MS .
  • Theoretical Analysis : Propose mechanisms using molecular orbital theory (e.g., frontier orbital interactions) to explain side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-2-(5-methylfuran-2-yl)aniline
Reactant of Route 2
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5-Chloro-2-(5-methylfuran-2-yl)aniline

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